molecular formula C14H12O4 B599505 (1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione CAS No. 17423-63-1

(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione

Cat. No.: B599505
CAS No.: 17423-63-1
M. Wt: 244.246
InChI Key: KHAKOFDNBUKQEB-KTKRTIGZSA-N
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Description

(1Z)-3,3’-Dimethoxy[1,1’-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4’-dione is an organic compound with a complex structure characterized by two cyclohexa-2,5-dien-1-ylidene rings connected by a central dione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-3,3’-Dimethoxy[1,1’-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4’-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,3’-dimethoxybenzil with suitable reagents to form the desired dione structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-3,3’-Dimethoxy[1,1’-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

(1Z)-3,3’-Dimethoxy[1,1’-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4’-dione has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1Z)-3,3’-Dimethoxy[1,1’-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-3,3’-Dimethoxybenzil: A structurally related compound with similar chemical properties.

    Quinone Derivatives: Compounds with similar dione structures and oxidation-reduction properties.

    Hydroquinone Derivatives: Reduced forms of quinones with similar reactivity.

Properties

IUPAC Name

(4Z)-2-methoxy-4-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAKOFDNBUKQEB-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=CC(=O)C(=C2)OC)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C/C(=C\2/C=CC(=O)C(=C2)OC)/C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704804
Record name (1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17423-63-1
Record name (1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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